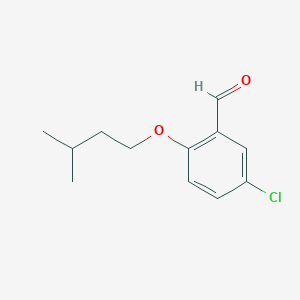
5-Chloro-2-(3-methylbutoxy)benzaldehyde
Overview
Description
5-Chloro-2-(3-methylbutoxy)benzaldehyde, also known as CMB, is a versatile organic compound with diverse applications in several fields such as polymer chemistry, pharmaceuticals, and agrochemicals. It has a molecular weight of 226.7 g/mol .
Molecular Structure Analysis
The molecular formula of 5-Chloro-2-(3-methylbutoxy)benzaldehyde is C12H15ClO2 . The InChI code is 1S/C12H15ClO2/c1-9(2)5-6-15-12-4-3-11(13)7-10(12)8-14/h3-4,7-9H,5-6H2,1-2H3 .Scientific Research Applications
Proteomics Research
5-Chloro-2-(3-methylbutoxy)benzaldehyde: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound can be used as a building block in the synthesis of more complex molecules that interact with proteins to help identify their roles in various biological processes .
Organic Synthesis
In the field of organic chemistry, this chemical serves as a precursor or intermediate for synthesizing various organic compounds. Its aldehyde group is particularly reactive, making it a valuable component in the construction of carbon-carbon bonds during synthesis reactions .
Material Science
Researchers in material science may employ 5-Chloro-2-(3-methylbutoxy)benzaldehyde in the development of new materials. Its molecular structure could be integral in creating polymers with specific properties, such as increased durability or conductivity .
Chemical Synthesis
This compound is also important in chemical synthesis, where it can be used to create small molecules for testing as potential pharmaceuticals or agrochemicals. Its chloro and aldehyde functional groups offer diverse reactivity that can be exploited in multi-step synthetic routes .
Chromatography
In chromatographic applications, derivatives of 5-Chloro-2-(3-methylbutoxy)benzaldehyde might be used as standards or reagents. Its unique chemical signature allows it to be a reference point in the qualitative and quantitative analysis of complex mixtures .
Analytical Chemistry
Analytical chemists may use this compound to develop new analytical methodologies. For instance, it could be used in the calibration of instruments or as a reagent in chemical assays to determine the presence of other substances .
Biopharma Production
In biopharmaceutical manufacturing, 5-Chloro-2-(3-methylbutoxy)benzaldehyde could be involved in the synthesis of drug intermediates. Its molecular structure may be key in the production of active pharmaceutical ingredients (APIs) with specific therapeutic effects .
Environmental Science
Lastly, this compound’s reactivity and stability under various conditions make it a candidate for environmental science research. It could be used in studies related to pollution degradation or in the synthesis of compounds designed to break down harmful environmental pollutants .
Mechanism of Action
The mechanism of action of 5-Chloro-2-(3-methylbutoxy)benzaldehyde is not specified in the sources I found. Its effects would depend on its specific applications, which could range from polymer chemistry to pharmaceuticals.
Safety and Hazards
properties
IUPAC Name |
5-chloro-2-(3-methylbutoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-9(2)5-6-15-12-4-3-11(13)7-10(12)8-14/h3-4,7-9H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQAKLJVVSXIMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396209 | |
| Record name | 5-chloro-2-(3-methylbutoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(3-methylbutoxy)benzaldehyde | |
CAS RN |
81995-29-1 | |
| Record name | 5-Chloro-2-(3-methylbutoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81995-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-chloro-2-(3-methylbutoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



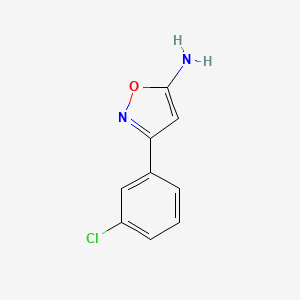


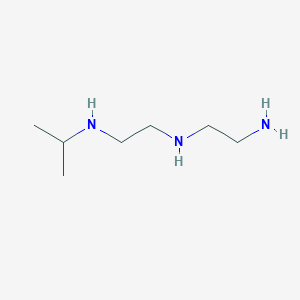
![1-[(tert-butyl)oxycarbonyl]-3-Pyridin-2-ylmethylpiperidine-3-carboxylic acid](/img/structure/B1598574.png)

![3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1598577.png)
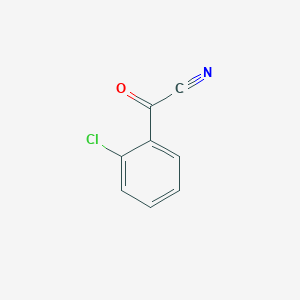
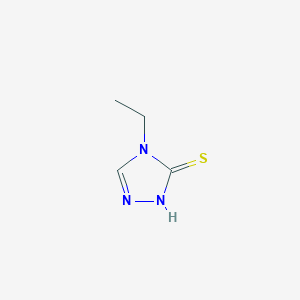

![2-[(1-ethoxycarbonyl-3-phenyl-propyl)amino]propanoic Acid](/img/structure/B1598587.png)
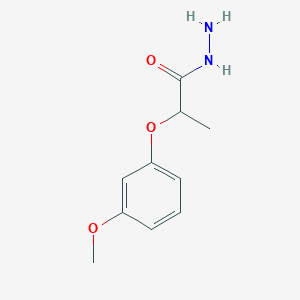
![2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1598589.png)
![1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B1598590.png)